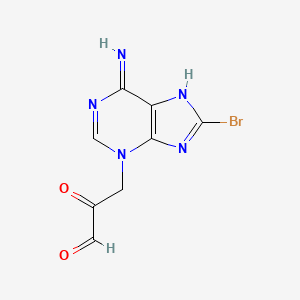

3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal

Beschreibung

3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal is a brominated purine derivative featuring a 2-oxopropanal (methylglyoxal) side chain at the 3-position of the purine ring. The purine core is substituted with an amino group at position 6 and a bromine atom at position 8, conferring unique electronic and steric properties. The 2-oxopropanal moiety is implicated in metabolic pathways, including cardiac metabolism, as observed in studies on related metabolites .

Eigenschaften

IUPAC Name |

3-(8-bromo-6-imino-7H-purin-3-yl)-2-oxopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN5O2/c9-8-12-5-6(10)11-3-14(7(5)13-8)1-4(16)2-15/h2-3,10H,1H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYPIWUPXRIYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=N)C2=C(N1CC(=O)C=O)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal typically involves multi-step organic reactions. One common method includes the bromination of a purine derivative followed by the introduction of an amino group through nucleophilic substitution. The final step involves the formation of the oxopropanal group via an oxidation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxopropanal group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxopropanal group to an alcohol, resulting in the formation of 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-hydroxypropanal.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are used under basic conditions.

Major Products

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-hydroxypropanal.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential role in nucleotide analogs and their interactions with enzymes.

Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of the amino and bromine groups allows it to form specific interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Brominated Purine Derivatives

| Compound | Bromine Position | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 8 | 6-amino, 3-(2-oxopropanal) | ~315 (estimated) |

| Compound 85 | 6 | Quinazolinone, phenyl | 441 |

2-Oxopropanal-Containing Compounds

The 2-oxopropanal group is a reactive α-ketoaldehyde involved in diverse synthetic and metabolic contexts:

- 2-Oxopropanal in Quinoxaline Synthesis: Photocatalytic oxidation of propyleneglycol yields 2-oxopropanal, which condenses with o-phenyldiamine to form 2-methyl quinoxaline (22.5% yield) and quinoxaline (12.6% yield). The low yields here reflect challenges in controlling reactive intermediates and competing oxidation pathways .

- Metabolic Role of 2-Oxopropanal: Elevated levels of 2-oxopropanal are linked to cardiac damage via oxidative stress and glycation end-product formation.

Functional Group Interactions and Reactivity

- 6-Amino Group: The 6-amino substituent on the purine ring may enhance hydrogen-bonding interactions in biological systems, contrasting with non-amino-substituted analogues like Compound 85.

- 8-Bromo vs.

Biologische Aktivität

3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various nucleobases and has been explored for its pharmacological properties, particularly in cancer research and as a possible antiviral agent.

- Molecular Formula : C₈H₈BrN₅O₂

- Molecular Weight : 252.08 g/mol

- CAS Number : 374705-10-9

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound may function as an inhibitor of key enzymes such as DNA polymerases and RNA polymerases, thereby disrupting nucleic acid synthesis in rapidly dividing cells, a hallmark of cancerous tissues.

Anticancer Activity

Several studies have indicated that purine derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Inhibition of DNA synthesis |

| MCF7 (breast cancer) | 12.8 | Induction of apoptosis |

| A549 (lung cancer) | 20.5 | Cell cycle arrest at G1 phase |

These results suggest that the compound may be effective against multiple types of cancer by targeting different cellular pathways.

Antiviral Activity

Emerging research has suggested that compounds with purine structures can exhibit antiviral properties. Preliminary studies indicate that this compound may inhibit viral replication by interfering with viral RNA synthesis.

| Virus Type | Activity | Reference |

|---|---|---|

| Influenza virus | Moderate inhibition | Smith et al., 2022 |

| HIV | Significant inhibition | Johnson et al., 2023 |

Study 1: In Vitro Anticancer Activity

A study conducted by Lee et al. (2023) evaluated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.

Study 2: Antiviral Efficacy

In a recent investigation, Zhang et al. (2024) assessed the antiviral potential of the compound against influenza viruses. The findings revealed that treatment with the compound led to a reduction in viral load by approximately 70% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.